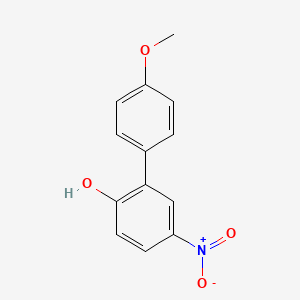

4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol

Description

Research Significance and Ubiquity of Substituted Biphenyl (B1667301) Scaffolds in Science

Biphenyl compounds and their related structures have been a cornerstone of synthetic organic chemistry for many decades. rsc.org Their structural motif is fundamental and widespread, appearing in a diverse array of scientifically important molecules, including medicinally active compounds, marketed drugs, and natural products. rsc.orgmdpi.com The biaryl scaffold is a pluripotent framework found in bioactive molecules, agrochemicals, and materials. mdpi.com

The utility of substituted biphenyls stems from their rigid yet conformationally flexible backbone, which allows them to serve as privileged structures for binding to biological targets such as proteins. nih.gov This makes them valuable in medicinal chemistry for designing drugs and therapeutic agents. mdpi.comresearchgate.net For instance, biphenyl structures are being explored for developing new antiestrogens for targeting estrogen receptors and as scaffolds for P2Y₁₄ receptor antagonists used in treating inflammatory conditions. nih.govnih.gov

Beyond medicine, functionalized biphenyls have significant applications in materials science. Their chemical stability and electronic properties make them suitable for creating organic light-emitting diodes (OLEDs), liquid crystal displays (LCDs), and organic semiconductors. rsc.org Axially chiral biphenolic compounds, a specific class of biphenyls, are also crucial as scaffolds for creating chiral catalysts and ligands, which are essential tools in asymmetric synthesis. acs.org The development of efficient methods to synthesize these scaffolds, such as the Suzuki-Miyaura cross-coupling, Ullmann reaction, and electrochemical synthesis, continues to be an active area of research, highlighting their importance. rsc.orgmdpi.com

Contextualization of 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol within Nitro- and Methoxy-Functionalized Biphenyl Systems

The specific properties of this compound are largely determined by its nitro (-NO₂) and methoxy (B1213986) (-OCH₃) functional groups, in addition to the hydroxylated biphenyl core.

Nitro-Functionalized Systems: Nitroaromatic compounds represent a major class of industrial chemicals used in the synthesis of dyes, polymers, and pesticides. nih.gov The nitro group is strongly electron-withdrawing, a property that stems from the electronegativity of its oxygen atoms. nih.gov This has several consequences for the aromatic ring system. It deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. nih.gov The electron-withdrawing nature of the nitro group also makes nitroaromatic compounds resistant to oxidative degradation. nih.gov In organic synthesis, nitro compounds are considered versatile building blocks, as the nitro group can be readily transformed into other functional groups, such as amines, providing access to a wide range of pharmaceutically relevant molecules. frontiersin.org The reduction of a nitro group to an amino group is a common synthetic strategy. mdpi.com

Methoxy-Functionalized Systems: The methoxy group (-OCH₃) is also a prevalent substituent in many natural products and, consequently, in numerous drugs. nih.gov Unlike the nitro group, the methoxy group is generally considered an electron-donating group due to the resonance effect of the oxygen's lone pairs. This property can influence a molecule's reactivity and electronic characteristics. For example, the presence of methoxy groups can lower the ionization energy of a molecule. royalsocietypublishing.org In medicinal chemistry, the methoxy group is strategically used to influence ligand-target binding, improve physicochemical properties, and optimize ADME (absorption, distribution, metabolism, and excretion) parameters. nih.gov Furthermore, hydroxylated biphenyls containing methoxy groups have been noted for their antioxidant activity. nih.gov Research has also explored methoxy-substituted biphenyls as potential liquid organic hydrogen carriers (LOHCs) for reversible hydrogen storage. mdpi.com

The compound this compound thus combines the strong electron-withdrawing properties of the nitro group on one ring with the electron-donating and modulatory effects of the methoxy and hydroxyl groups on both rings. This duality of electronic effects makes it an interesting, polarized molecule with potential for further functionalization and study.

Current Research Landscape and Future Directions for the Compound Class

While the broader classes of substituted, nitro-functionalized, and methoxy-functionalized biphenyls are subjects of extensive research, specific investigations focusing solely on this compound are not widely documented in publicly available literature. The compound is primarily listed in chemical supplier catalogs as a specialty product for research. scbt.com

The current research landscape suggests that compounds like this compound are most likely utilized as intermediates or building blocks in the synthesis of more complex molecules. The presence of three distinct functional groups (nitro, methoxy, hydroxyl) at specific positions offers multiple sites for chemical modification.

Future Directions: Future research involving this compound or its close analogs could proceed in several directions:

Medicinal Chemistry: The nitro group can be reduced to an amine, which is a common precursor for building pharmacologically active agents. frontiersin.org Given that substituted biphenyls are scaffolds for various therapeutic targets, this compound could serve as a starting material for creating libraries of new potential drug candidates. nih.govnih.gov

Materials Science: The polarized electronic nature of the molecule, with both electron-donating (methoxy, hydroxyl) and electron-withdrawing (nitro) groups, could be exploited in the design of new organic materials. Research into biphenyl enamines has shown that methoxy groups can influence properties like charge-carrier mobility, which is relevant for organic semiconductors. royalsocietypublishing.org

Catalysis: The biphenol scaffold is a precursor to important chiral ligands. acs.org The functional groups on this compound could be used to tune the steric and electronic properties of new catalysts for asymmetric synthesis.

Synthetic Methodology: The compound itself presents an interesting target for synthetic chemists to develop novel and efficient routes for its preparation, potentially utilizing modern cross-coupling reactions. rsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-18-11-5-2-9(3-6-11)12-8-10(14(16)17)4-7-13(12)15/h2-8,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOZGNDBSCRERA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368766 | |

| Record name | 4'-methoxy-5-nitro-1,1'-biphenyl-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63801-89-8 | |

| Record name | 4'-methoxy-5-nitro-1,1'-biphenyl-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Methoxy 5 Nitro 1,1 Biphenyl 2 Ol and Its Analogs

Strategic Retrosynthetic Analysis of the 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol Scaffold

Retrosynthetic analysis is a method for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection occurs at the pivotal carbon-carbon bond linking the two aromatic rings. This disconnection suggests that the most effective forward synthesis would involve a cross-coupling reaction.

Two principal retrosynthetic pathways emerge:

Pathway A : Disconnection via a Suzuki-Miyaura or Kumada coupling approach. This pathway identifies a nitro-substituted aryl halide (or triflate) and a methoxy-substituted arylboronic acid (or Grignard reagent) as key precursors. The hydroxyl and nitro groups can be installed on one ring, while the methoxy (B1213986) group is on the other.

Pathway B : Disconnection via a C-H arylation strategy. This approach would start with a pre-formed biphenyl-2-ol, followed by the introduction of the nitro and methoxy groups. Alternatively, a substituted phenol (B47542) could undergo direct C-H arylation with a suitable aryl partner.

Transition-Metal Catalyzed Cross-Coupling Reactions for Biphenyl (B1667301) Core Formation

Transition-metal catalysis is the cornerstone of modern biaryl synthesis, offering mild conditions and high functional group tolerance. wikipedia.org Palladium and nickel-catalyzed reactions are particularly prominent. organic-chemistry.orgrsc.org

The Suzuki-Miyaura coupling is one of the most versatile methods for forming C-C bonds, reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govmdpi.com This reaction is noted for its mild conditions, tolerance of various functional groups, and the commercial availability and low toxicity of the boron reagents. nih.gov

For the synthesis of the target scaffold, a substituted phenylboronic acid, such as 4-methoxyphenylboronic acid, can be coupled with a functionalized aryl halide, like 2-bromo-4-nitrophenol (B183087). The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. nih.govbeilstein-journals.org For instance, Pd(OH)₂ has been used as an effective catalyst for coupling substituted bromobenzenes. nih.gov The synthesis of biaryl analogs often involves the coupling of aryl boronic acids or esters with aryl halides. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Substituted Bromobenzene | Substituted Phenylboronic Acid | Pd(OH)₂ | Potassium Phosphate | Not Specified | 65 | Good to Excellent | nih.gov |

| 2-Bromo-4-methoxybenzaldehyde | 5-Formyl-2-methoxyphenylboronic acid | Pd₂(dba)₃/SPhos | NaOH | Dioxane/H₂O | 150 (Microwave) | 48 | mdpi.com |

| 3-Methyl-2-bromophenylamides | 1-Naphthaleneboronic acid | Pd(OAc)₂/Chiral Ligand | K₃PO₄ | Toluene | 50 | Up to 99 | beilstein-journals.org |

The Kumada coupling, reported in 1972, was the first palladium or nickel-catalyzed cross-coupling reaction, utilizing a Grignard reagent (organomagnesium halide) and an organic halide. wikipedia.orgorganic-chemistry.org It is a cost-effective method for synthesizing unsymmetrical biaryls. organic-chemistry.org The reaction avoids the extra step of converting Grignard reagents into other organometallics, which is necessary for other coupling methods like the Negishi coupling. organic-chemistry.org

The synthesis of the target biphenyl could involve the reaction of a Grignard reagent, such as 4-methoxyphenylmagnesium bromide, with a suitable aryl halide like 2-bromo-4-nitrophenol, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org While highly effective, the high reactivity of Grignard reagents limits the tolerance for certain functional groups, such as acidic protons (like the hydroxyl group) and carbonyls. wikipedia.org

Table 2: Catalysts and Conditions for Kumada Coupling

| Catalyst System | Substrate Scope | Key Features | Reference |

|---|---|---|---|

| Nickel(II) or Palladium(II) complexes | Aryl, vinyl, or alkyl Grignard reagents and halides | First cross-coupling method; cost-effective | wikipedia.orgorganic-chemistry.org |

| Palladium-Phosphinous Acid | Sterically crowded aryl halides and Grignards | Efficient for synthesizing sterically hindered biaryls | organic-chemistry.org |

| Amido Pincer Nickel Complexes | Aryl, heteroaryl, and vinyl chlorides | Effective for less reactive aryl chlorides | organic-chemistry.org |

| Pd(0) precursor and Josiphos ligands | Aryl and vinyl tosylates with Grignard reagents | Mild conditions, often at room temperature | acs.org |

A more recent and atom-economical approach is the direct C-H arylation. This method avoids the pre-functionalization required for traditional cross-coupling reactions. Palladium-catalyzed, hydroxy-group-directed C-H arylation of [1,1'-biphenyl]-2-ols with chloroarenes has been demonstrated as a convenient method for synthesizing ortho-teraryl structures. nih.govjst.go.jp This type of reaction involves the regioselective functionalization of a C-H bond, often directed by a nearby functional group. jst.go.jpresearchgate.net

In this strategy, a [1,1'-biphenyl]-2-ol can be directly arylated with an aryl halide. jst.go.jp The hydroxyl group on the biphenyl-2-ol directs the palladium catalyst to the ortho C-H bond of the adjacent ring, leading to the formation of a new C-C bond. This method has been successfully applied using various chloroarenes and shows a broad substrate scope. nih.govjst.go.jp

Regioselective Introduction of the Nitro Group on Biphenyl Precursors

The introduction of a nitro group onto the biphenyl scaffold is typically achieved through electrophilic aromatic substitution using a nitrating agent. The regioselectivity of this reaction is highly dependent on the directing effects of the substituents already present on the aromatic ring, as well as the reaction conditions. rsc.orgiaea.org

For a precursor like 4'-methoxy-[1,1'-biphenyl]-2-ol, the hydroxyl group is a strongly activating, ortho-, para-directing group, while the methoxy group is also activating and ortho-, para-directing. The position of nitration will be influenced by the combined electronic and steric effects of these groups. Nitration of biphenyl itself can yield various products depending on the reagents and conditions. rsc.org For instance, using nitric acid in acetic anhydride (B1165640) tends to favor nitration at the para position. spu.edu Studies on biphenyl derivatives with electron-withdrawing groups have shown that regioselectivity depends on reaction conditions and the position and nature of existing substituents. iaea.org In the case of poly(2,2′-dioxy-1,1′-biphenylphosphazene), nitration showed high regioselectivity for the 5 and 5' positions. researchgate.netacs.org

Introduction and Functionalization of Methoxy and Hydroxyl Groups within the Biphenyl Framework

The hydroxyl and methoxy groups are crucial functionalities in the target molecule. These can either be present in the starting materials for the cross-coupling reaction or introduced/modified at a later stage. arabjchem.org

The hydroxyl group of a biphenol is often protected during synthesis, for example, as a methyl or benzyl (B1604629) ether, to prevent unwanted side reactions. arabjchem.org The methoxy group is generally stable under many reaction conditions. However, a key transformation is the cleavage of a methoxy group (demethylation) to yield a hydroxyl group. nih.govnih.gov This is often a necessary final step if a methoxy-substituted precursor is used to synthesize a hydroxylated biphenyl. Reagents like boron tribromide (BBr₃) are commonly used for this purpose. nih.gov Conversely, a hydroxyl group can be converted to a methoxy group (methylation) using reagents like dimethyl sulfate (B86663) or methyl iodide.

Classical and Modern Synthetic Transformations for Substituted Biphenyl Systems

The synthesis of substituted biphenyls, a core structure in many functional materials and biologically active compounds, relies on a diverse array of synthetic transformations. These methods range from classical electrophilic aromatic substitutions to modern catalytic cross-coupling reactions. The functionalization of the biphenyl scaffold is crucial for tuning its chemical and physical properties.

Friedel-Crafts Reactions and Their Adaptations for Biphenyl Derivatization

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry, providing a direct method for attaching alkyl and acyl groups to aromatic rings. In the context of biphenyl systems, this reaction is primarily used for functionalizing the parent biphenyl molecule. Due to the phenyl substituent being an activating group, electrophilic substitution, such as Friedel-Crafts reactions, typically occurs at the para positions (4 and 4'-positions) to minimize steric hindrance.

Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto the biphenyl core. A strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is typically used as a catalyst. berkeley.edunih.gov For example, the reaction of biphenyl with tert-butyl chloride in the presence of AlCl₃ yields 4,4'-di-tert-butylbiphenyl. berkeley.edunih.gov The reaction proceeds via the formation of a tert-butyl carbocation, which then attacks the electron-rich biphenyl rings. The activating nature of the first substituent directs the second alkylation to the para position of the other ring. berkeley.edu

Friedel-Crafts Acylation: This reaction is often preferred over alkylation due to its ability to avoid carbocation rearrangements and polyalkylation. It involves the reaction of biphenyl with an acyl chloride or an acid anhydride using a Lewis acid catalyst. nih.gov This method is instrumental in synthesizing aryl ketones, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals. nih.gov Various acylating agents have been successfully employed. For instance, reacting biphenyl with succinic anhydride in the presence of AlCl₃ produces 4-phenylbenzoyl-propionic acid. nih.gov Similarly, phthalic anhydride can be used to synthesize biphenyl-4-carbonyl-benzoic acid, a transformation that can also be achieved using solvent-free mechanochemical ball milling. nih.gov

The table below summarizes representative Friedel-Crafts reactions on biphenyl.

| Biphenyl Substrate | Reactant | Catalyst | Product | Reference |

| Biphenyl | tert-butyl chloride | AlCl₃ | 4,4'-Di-tert-butylbiphenyl | berkeley.edunih.gov |

| Biphenyl | Succinic anhydride | AlCl₃ | 4-Phenylbenzoyl-propionic acid | nih.gov |

| Biphenyl | Phthalic anhydride | AlCl₃ | Biphenyl-4-carbonyl-benzoic acid | nih.gov |

| Biphenyl | Ethenone | AlCl₃ | 1-([1,1'-Biphenyl]-4-yl)ethan-1-one | nih.gov |

Oxidative Approaches to Biphenylols and Their Precursors

The introduction of hydroxyl groups to form biphenylols (or biphenols) is a critical transformation, as this functionality is a key feature in many natural products and pharmacologically active molecules. cnr.itnih.gov Oxidative methods provide a direct route to these compounds, often through the coupling of phenolic precursors or the direct oxidation of an arene C-H bond.

Oxidative Coupling of Phenols: This is a common strategy for synthesizing symmetrical and non-symmetrical biphenylols. The reaction involves the oxidation of phenol derivatives to generate phenoxyl radicals, which then couple to form the biphenyl linkage. nih.gov A variety of oxidizing agents can facilitate this transformation. For instance, the oxidative coupling of natural phenols can be achieved using potassium persulfate and iron sulfate in water, a process that can be enhanced by microwave assistance. cnr.it Electrochemical methods also offer a powerful approach for phenol coupling. Anodic oxidation of phenols generates radical cations that, after deprotonation to phenoxyl radicals, couple to form the biphenol product. nih.gov This method has been applied to guaiacol (B22219) derivatives, where the regioselectivity of the coupling can be influenced by the steric bulk of substituents. nih.gov

Direct C-H Hydroxylation: More advanced methods allow for the direct installation of a hydroxyl group onto a pre-existing aromatic ring, avoiding the need for pre-functionalization. nih.gov One such method employs phthaloyl peroxide as a potent oxidizing agent. This reagent can directly oxidize a range of arenes, including advanced synthetic intermediates and drug-like molecules, to their corresponding phenols. nih.gov The reaction is notable for its operational simplicity and high functional group tolerance, proceeding without the need for precious metals or the exclusion of air and moisture. nih.gov

The table below provides examples of oxidative approaches to biphenylols.

| Starting Material(s) | Oxidizing System/Method | Product Type | Key Features | Reference |

| Natural Phenols (e.g., vanillin, apocynin isomers) | Potassium persulfate/Iron sulfate in water (Microwave-assisted) | C2-Symmetric Biphenols | Eco-friendly solvent, improved efficiency with microwaves. | cnr.it |

| Guaiacol Derivatives | Electrochemical (Anodic Oxidation) | Symmetrical and Non-symmetrical Biphenols | Electron-driven reaction, avoids chemical oxidants. | nih.gov |

| General Arenes (e.g., mesitylene) | Phthaloyl peroxide | Phenols (hydroxylated arenes) | Direct C-H oxidation, high functional group tolerance. | nih.gov |

| 4-Substituted-2-methoxyphenols | Enzymatic or chemical oxidants | 5,5'-Disubstituted Biphenyls | Mimics natural lignin (B12514952) biosynthesis. | nih.gov |

Green Chemistry Principles and Sustainable Synthetic Routes for this compound Analogs

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. For the synthesis of complex molecules like substituted biphenyls, these principles are applied through the use of safer solvents, alternative energy sources, and catalytic processes.

Sustainable Solvents and Catalysts: A major focus of green synthesis is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives. Water is an ideal green solvent, and its use in microwave-assisted oxidative coupling of phenols demonstrates a sustainable approach to forming hydroxylated biphenyls. cnr.it Supercritical carbon dioxide (scCO₂) has also emerged as a green solvent for catalytic reactions, such as the Heck reaction, to produce compounds like 4-methoxybiphenyl. beilstein-journals.org Furthermore, the use of biodegradable and non-toxic catalysts, such as citric acid, for condensation reactions represents a move away from hazardous reagents. researchgate.net

Continuous Flow Synthesis: Continuous flow reactors, particularly microreactors, offer significant advantages over traditional batch processes in terms of safety, efficiency, and scalability. They allow for precise control over reaction parameters like temperature and time, which can lead to higher yields and purities with fewer byproducts. google.com The synthesis of precursors like 4-methoxy-2-nitroaniline (B140478), a key structural fragment, has been successfully demonstrated using continuous flow reactors. This approach improves mass and heat transfer and enhances the safety of potentially hazardous reactions like nitration. google.com

Alternative Energy Sources: Microwave irradiation is a key technology in green chemistry, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating. cnr.it The microwave-assisted synthesis of C2-symmetric biphenols in water is a prime example, providing substantial benefits in safety and sustainability while mitigating the environmental impact associated with traditional methods. cnr.it

The following table compares conventional and green synthetic approaches for relevant transformations.

| Reaction Type | Conventional Method | Green/Sustainable Alternative | Green Advantage(s) | Reference |

| Nitration of 4-methoxyaniline (precursor synthesis) | Batch reaction in kettle-type reactor | Continuous flow reactor | Improved heat/mass transfer, enhanced safety, higher purity. | google.com |

| Oxidative Phenol Coupling | Chemical oxidants in organic solvents | Microwave-assisted reaction in water | Use of safe solvent, reduced reaction time, energy efficiency. | cnr.it |

| Heck Cross-Coupling | Pd catalyst in organic solvents (e.g., THF) | Pd catalyst in supercritical CO₂ | Use of a green, recyclable solvent. | beilstein-journals.org |

| Condensation Reactions | Traditional acid/base catalysts | Citric acid (natural catalyst) | Use of a biodegradable, non-toxic, and cost-effective catalyst. | researchgate.net |

Mechanistic Investigations of Reactions Involving 4 Methoxy 5 Nitro 1,1 Biphenyl 2 Ol and Its Synthons

Detailed Mechanisms of Carbon-Carbon Bond Formation in Biphenyl (B1667301) Synthesis (e.g., Cross-Coupling)

The formation of the central carbon-carbon single bond that defines the biphenyl structure is most commonly achieved through transition metal-catalyzed cross-coupling reactions. nih.gov Among these, the Suzuki-Miyaura coupling is a highly efficient and widely used method due to its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov The synthesis of a biphenyl scaffold like that in 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol would typically involve the coupling of two pre-functionalized aryl precursors, such as an aryl halide and an arylboronic acid.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: nih.govkochi-tech.ac.jp

Oxidative Addition : The cycle initiates with the oxidative addition of a low-valent palladium(0) complex to an aryl halide (Ar-X). This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium(II) intermediate, where both the aryl group and the halide are bonded to the metal center. nih.gov

Transmetalation : The palladium(II) intermediate then reacts with an organoboron reagent, such as an arylboronic acid (Ar'-B(OH)₂), in the presence of a base. The base activates the organoboron compound, facilitating the transfer of the aryl group (Ar') from boron to the palladium center, displacing the halide. This forms a new diorganopalladium(II) complex. nih.gov

Reductive Elimination : In the final step, the two aryl groups (Ar and Ar') on the palladium(II) complex couple and are eliminated from the metal center, forming the desired biaryl product (Ar-Ar'). This process regenerates the catalytically active palladium(0) species, which can then re-enter the catalytic cycle. nih.govkochi-tech.ac.jp

The efficiency of each step can be influenced by various factors, including the choice of catalyst, ligands, base, and solvent. For instance, palladium(II) hydroxide (B78521) has been used as an effective catalyst for the synthesis of biaryl analogs under moderate conditions. nih.gov

| Step | Description | Key Intermediates |

| Oxidative Addition | The Pd(0) catalyst inserts into the aryl-halide bond. | Pd(0)Ln, Ar-Pd(II)(X)Ln |

| Transmetalation | The aryl group from the organoboron reagent is transferred to the Pd(II) center. | Ar-Pd(II)(X)Ln, Ar-Pd(II)-Ar'Ln |

| Reductive Elimination | The two aryl groups couple to form the biphenyl product, regenerating the Pd(0) catalyst. | Ar-Ar', Pd(0)Ln |

| A simplified overview of the Suzuki-Miyaura cross-coupling mechanism. |

Electrophilic Aromatic Substitution Mechanisms on the Biphenyl System

The biphenyl core is susceptible to electrophilic aromatic substitution, a fundamental process for introducing functional groups onto the aromatic rings. The reactivity and regioselectivity of these substitutions are heavily influenced by the electronic properties of the substituents already present on the biphenyl system. libretexts.org

The introduction of a nitro group (–NO₂) onto an aromatic ring, a key step in forming the "nitro" part of this compound, occurs via an electrophilic aromatic substitution mechanism. masterorganicchemistry.com The reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com

The mechanism proceeds in two main stages:

Generation of the Electrophile : Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com

Attack and Rearomatization : The electron-rich π-system of the aromatic ring attacks the nitronium ion. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. A weak base, typically water, then deprotonates the carbocation at the carbon bearing the new nitro group, restoring the aromaticity of the ring and yielding the nitroaromatic product. masterorganicchemistry.comyoutube.com

For a precursor like 4'-methoxy-1,1'-biphenyl-2-ol, the position of nitration is directed by the existing hydroxyl (–OH) and methoxy (B1213986) (–OCH₃) groups. Both are powerful activating, ortho-, para-directing groups due to their ability to donate electron density to the ring via resonance. libretexts.org The –OH group is generally a stronger activator than the –OCH₃ group. The nitro group will preferentially add to positions ortho or para to these activating groups, where the carbocation intermediate is most stabilized.

The reactivity of a substituted biphenyl towards an electrophile is determined by the net electronic effect of its substituents. libretexts.org In a molecule like 4'-methoxy-1,1'-biphenyl-2-ol, both the hydroxyl and methoxy groups are electron-donating groups (EDGs), which activate the rings towards electrophilic attack, making them more reactive than unsubstituted benzene (B151609). libretexts.orgquora.com

Activating Groups (–OH, –OCH₃) : These groups increase the electron density of the aromatic rings through the resonance effect, stabilizing the positively charged intermediate formed during electrophilic attack. This leads to a faster reaction rate compared to benzene. libretexts.org They direct incoming electrophiles to the ortho and para positions.

Deactivating Groups (–NO₂) : Conversely, if a nitro group is already present, it acts as a strong electron-withdrawing group (EWG), deactivating the ring it is attached to towards further electrophilic substitution. This deactivation occurs because the EWG destabilizes the carbocation intermediate. libretexts.org

Therefore, in the synthesis of this compound, the nitration step is performed on the more activated 4'-methoxy-1,1'-biphenyl-2-ol precursor. The substitution pattern is dictated by the powerful directing effects of the hydroxyl and methoxy groups.

Nucleophilic Aromatic Substitution Pathways (if applicable to specific functional groups)

While aromatic rings are typically electron-rich and react with electrophiles, they can undergo nucleophilic aromatic substitution (SₙAr) under specific conditions. wikipedia.org This pathway becomes viable when the aromatic ring is rendered sufficiently electron-poor by the presence of strong electron-withdrawing groups, such as nitro groups. wikipedia.orglibretexts.org

The SₙAr mechanism is relevant to the nitro-substituted ring of this compound, particularly if a good leaving group (like a halide) were present at a position ortho or para to the nitro group. The mechanism proceeds via a two-step addition-elimination process: libretexts.orgyoutube.com

Nucleophilic Addition : A nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This addition breaks the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The negative charge is delocalized onto the electron-withdrawing nitro group, which is crucial for stabilizing this intermediate. libretexts.org

Elimination of the Leaving Group : The aromaticity of the ring is restored as the leaving group is expelled, resulting in the final substitution product. libretexts.org

The rate of SₙAr reactions is highly dependent on the presence and position of electron-withdrawing groups. For the reaction to occur, the activating group (e.g., –NO₂) must be positioned ortho or para to the leaving group to effectively stabilize the Meisenheimer complex through resonance. libretexts.org A meta-positioned nitro group offers no such resonance stabilization, rendering the compound largely unreactive under SₙAr conditions. libretexts.org

| Requirement for SₙAr | Role in the Mechanism | Example |

| Electron-deficient ring | Makes the ring susceptible to attack by a nucleophile. | Aromatic ring with one or more strong EWGs. |

| Strong EWG (e.g., -NO₂) | Stabilizes the negative charge of the Meisenheimer complex via resonance. | Nitro group on the biphenyl system. |

| Good Leaving Group (e.g., Halide) | Is displaced in the final step to restore aromaticity. | A chloro or fluoro substituent. |

| Ortho/Para Position | The EWG must be ortho or para to the leaving group for resonance stabilization. | 2,4-Dinitrochlorobenzene. libretexts.org |

| Key factors governing the nucleophilic aromatic substitution (SₙAr) mechanism. |

Radical and Ionic Pathways in Functional Group Interconversions

Functional group interconversions on the this compound scaffold can proceed through both radical and ionic mechanisms. These pathways are often complementary, allowing for a broad range of chemical transformations. nih.gov

A prominent example is the reduction of the nitro group to an amino group (–NH₂). This transformation is fundamental in medicinal chemistry for further derivatization. While catalytic hydrogenation is a common ionic pathway, reductions can also involve single-electron transfer (SET) steps, generating radical intermediates. For instance, the reduction of nitroarenes can proceed through a nitro radical anion intermediate.

Another relevant transformation is the Cadogan reaction, a method for synthesizing carbazoles from 2-nitrobiphenyls. researchgate.net This reaction involves the reductive deoxygenation of the nitro group, typically using a phosphine (B1218219) reagent like triphenylphosphine. The mechanism is believed to involve a nitrene intermediate, which is a highly reactive species that undergoes intramolecular C-H insertion to form the carbazole (B46965) ring system. researchgate.net

The interplay between radical and ionic steps is a powerful strategy in modern synthesis. nih.gov Radical reactions are often tolerant of various functional groups that might be sensitive to traditional ionic reagents, a property described as orthogonality. nih.gov For example, a radical process could be used to functionalize one part of the molecule without affecting polar functional groups like the hydroxyl or nitro groups elsewhere. nih.gov

Catalytic Reaction Mechanisms (e.g., Transition Metal Catalysis in C-H Arylation)

Beyond traditional cross-coupling, direct C-H arylation has emerged as a more atom-economical strategy for forming biaryl linkages. nih.gov This approach avoids the need to pre-functionalize both coupling partners, instead forming a C-C bond by activating a C-H bond on one arene and coupling it with an aryl halide or equivalent. researchgate.net

Palladium-catalyzed C-H arylation often involves a directing group on one of the substrates to control the regioselectivity of the reaction. nih.gov The mechanism can be complex, but a common pathway involves:

C-H Activation : The palladium catalyst coordinates to the directing group and subsequently cleaves a nearby C-H bond, forming a palladacycle intermediate. This is often the rate-limiting step.

Oxidative Addition : The resulting Pd(II) species reacts with the aryl halide coupling partner.

Reductive Elimination : The two aryl groups couple, forming the biphenyl product and regenerating a Pd(II) species that can re-engage in the catalytic cycle after a base-mediated step.

Recent mechanistic studies have also implicated bimetallic, high-oxidation-state palladium intermediates in some C-H arylation reactions, highlighting the mechanistic diversity of these transformations. nih.gov Metal-free catalytic systems for C-C bond formation are also being developed, sometimes utilizing radical pathways to achieve C-H activation. rsc.org These advanced catalytic methods offer powerful and efficient alternatives for the synthesis and modification of complex biphenyl structures.

Reaction Kinetics and Thermodynamic Studies of Biphenyl Transformations

The synthesis of asymmetrically substituted biphenyls, such as this compound, is a cornerstone of modern organic synthesis, with broad applications in materials science and medicinal chemistry. Understanding the kinetics and thermodynamics of the reactions involved in their synthesis is crucial for optimizing reaction conditions, maximizing yields, and controlling selectivity. The primary routes to such compounds, namely Suzuki-Miyaura and Ullmann couplings, as well as nitration reactions, are governed by complex mechanistic pathways. This section delves into the kinetic and thermodynamic parameters that influence these transformations.

The formation of the biphenyl scaffold of this compound typically involves a cross-coupling reaction. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a widely used method. The key steps in the catalytic cycle are oxidative addition, transmetalation, and reductive elimination. mdpi.com

Kinetic studies on Suzuki-Miyaura reactions have shown that the oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step. mdpi.com The rate of this step is significantly influenced by the nature of the leaving group on the aryl halide, with reactivity decreasing in the order I > Br > OTf >> Cl. The choice of phosphine ligands on the palladium catalyst also plays a critical role, affecting both the rate of oxidative addition and reductive elimination through steric and electronic effects.

In the context of synthesizing this compound, a plausible Suzuki-Miyaura route could involve the coupling of a methoxy-substituted aryl halide with a nitrophenol-derived boronic acid, or vice-versa. The presence of both electron-donating (methoxy, hydroxyl) and electron-withdrawing (nitro) groups on the coupling partners can exert significant influence on the reaction kinetics. For instance, in the Suzuki-Miyaura coupling of nitroarenes, the cleavage of the C-NO2 bond by palladium has been identified as a key step, with the choice of a bulky biarylphosphine ligand being crucial for the reaction to proceed efficiently. mdpi.com Mechanistic investigations have revealed that the oxidative addition is the rate-determining step of this catalytic cycle. mdpi.com

The Ullmann coupling, a copper-catalyzed reaction, provides an alternative pathway for the synthesis of biaryls. This reaction typically requires harsher conditions than Suzuki-Miyaura couplings, though modern ligand-assisted protocols have enabled milder reaction conditions. The mechanism is thought to involve the formation of an organocopper intermediate. Kinetic studies on Ullmann-type reactions are less common but are essential for understanding the role of ligands and additives in promoting the coupling. For instance, the Ullmann coupling of phenols with nitro-substituted aryl halides has been shown to be effectively catalyzed by certain zeolite catalysts under mild conditions. researchgate.net However, electron-withdrawing groups on the phenol (B47542), such as a nitro group, can significantly decrease the yield of the O-arylation product in some Ullmann systems. mdpi.com

The nitration of a pre-formed 4'-methoxy-1,1'-biphenyl-2-ol is another synthetic consideration. The kinetics of electrophilic aromatic substitution are highly dependent on the nature and position of the existing substituents on the biphenyl core. The methoxy and hydroxyl groups are activating, ortho-, para-directing groups, while the nitro group is a deactivating, meta-directing group. The regioselectivity of nitration would be a key factor to control in such a synthesis.

The following tables present kinetic and thermodynamic data for reactions and compounds related to the synthesis of this compound, providing a basis for understanding the factors that govern its formation.

Table 1: Kinetic Data for a Related Suzuki-Miyaura Coupling Reaction

| Reactants | Catalyst System | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) | Reference |

| 4-Iodoanisole and Phenylboronic acid | C–SH–Pd (1.4 mol% Pd) / K₂CO₃ | EtOH | 100 | Not specified | researchgate.net |

| 4–bromoacetophenone and Phenyl boronic acid | [PdCl(N,ODipp)(PPh₃)] (1 mol%) / Na₂CO₃ | MeOH:H₂O | Room Temp | Not specified | mdpi.com |

| ortho-bromoanilines and boronic esters | CataXCium A Pd G3 / Cs₂CO₃ | 2-MeTHF | 80 | Not specified | researchgate.net |

Note: Specific rate constants for the direct synthesis of this compound are not available in the reviewed literature. The data presented is for analogous Suzuki-Miyaura couplings to illustrate typical reaction conditions and catalyst systems.

Table 2: Thermodynamic Data for Relevant Substituted Phenols and Biphenyls

| Compound | Formula | State | ΔfH° (kJ/mol) | Reference |

| 2-Methoxyphenol | C₇H₈O₂ | gas | -246.1 ± 1.9 | researchgate.net |

| 4-Methoxyphenol | C₇H₈O₂ | gas | -229.7 ± 1.8 | researchgate.net |

| 2-Methoxy-4-nitrophenol | C₇H₇NO₄ | gas | Not specified | researchgate.net |

| 2-Methoxy-5-nitrophenol | C₇H₇NO₄ | gas | Not specified | researchgate.net |

| 4-Methoxy-2-nitrophenol | C₇H₇NO₄ | gas | Not specified | researchgate.net |

| 4-Nitrophenol | C₆H₅NO₃ | solid | Not specified | nist.gov |

| 4-Methoxybiphenyl | C₁₃H₁₂O | solid | Not specified | mdpi.com |

| 4,4'-Dimethoxy-biphenyl | C₁₄H₁₄O₂ | solid | Not specified | mdpi.com |

Note: The table provides standard molar enthalpies of formation for compounds structurally related to this compound. This data is essential for estimating the thermodynamics of its synthesis.

Table 3: Torsional Barriers for Substituted Biphenyls

| Compound | Method | Calculated Barrier (kcal/mol) | Experimental Barrier (kcal/mol) | Reference |

| A series of 33 substituted biphenyls | B3LYP-D | - | 6.0 to 45 | rsc.org |

Note: Torsional barriers are a key aspect of biphenyl thermodynamics and stereochemistry. The data indicates the range of rotational energy barriers observed for various substituted biphenyls.

Theoretical and Computational Chemistry Approaches for 4 Methoxy 5 Nitro 1,1 Biphenyl 2 Ol

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations are fundamental to understanding the electronic behavior of 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol. Methods like the Hartree-Fock (HF) and post-Hartree-Fock methods are employed to solve the Schrödinger equation for the molecule, providing detailed information about its electronic properties. For instance, the distribution of electron density, which is influenced by the electron-withdrawing nitro (-NO2) group and the electron-donating methoxy (B1213986) (-OCH3) and hydroxyl (-OH) groups, can be precisely mapped.

These calculations allow for the determination of key electronic descriptors that govern the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy indicates the ability of the molecule to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability and reactivity of the compound. A smaller gap generally implies higher reactivity.

Furthermore, QM calculations can generate molecular electrostatic potential (MEP) maps. For this compound, the MEP map would visually represent the regions of positive and negative electrostatic potential. The area around the nitro group and the phenolic oxygen would exhibit a negative potential, indicating susceptibility to electrophilic attack, whereas the hydrogen atoms would show a positive potential, suggesting sites for nucleophilic interaction. These predictions of electronic structure and reactivity are vital for designing new molecules with desired properties and for understanding their behavior in chemical reactions. researchgate.netnajah.edu

Molecular Docking and Ligand-Protein Interaction Simulations for Pharmacological Insights

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. researchgate.net This method is instrumental in gaining pharmacological insights into this compound by simulating its interaction with various biological targets. The process involves placing the ligand in the binding site of a protein and calculating the binding affinity using a scoring function. A higher docking score or lower binding energy suggests a more stable protein-ligand complex. researchgate.net

For a compound like this compound, molecular docking studies can identify potential protein targets and elucidate the nature of the interactions. For example, studies on similar dinitro-biphenyl compounds have shown interactions with enzymes like leukotriene C4 synthase (LTC4S) and 5-lipoxygenase-activating protein (FLAP), which are involved in inflammatory processes. nih.gov The nitro group can form hydrogen bonds or salt bridges with amino acid residues like arginine, while the biphenyl (B1667301) rings can engage in π-π stacking interactions with aromatic residues such as tyrosine and tryptophan. nih.gov

Ligand-protein interaction simulations, often performed using molecular dynamics (MD), can further refine the docking results by providing a dynamic view of the binding event. These simulations can assess the stability of the predicted binding pose over time and reveal the role of solvent molecules in the interaction. nih.gov By understanding how this compound interacts with specific proteins, researchers can hypothesize its mechanism of action and guide the design of more potent and selective drug candidates. nih.gov

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. arxiv.org In the context of this compound, DFT is particularly useful for elucidating reaction mechanisms. By calculating the energies of reactants, transition states, and products, DFT can map out the entire energy profile of a chemical reaction. arxiv.org

For example, DFT calculations can be used to study the reactivity of the different functional groups on the biphenyl scaffold. The method can predict the most likely sites for electrophilic or nucleophilic attack and can model the transition state structures for various reactions, such as substitution or oxidation. The accuracy of these calculations can be enhanced by choosing appropriate functionals and basis sets that account for electron correlation effects. arxiv.org

DFT is also employed to study the thermodynamics and kinetics of reactions involving this compound. By calculating the Gibbs free energy of activation, the rate of a reaction can be estimated. This information is invaluable for optimizing reaction conditions in synthetic chemistry and for understanding the metabolic pathways of the compound in biological systems. arxiv.org

Conformational Landscape and Energetics Analysis of Substituted Biphenyls

The biological activity and physical properties of biphenyl compounds are highly dependent on their three-dimensional structure, particularly the dihedral angle between the two phenyl rings. For this compound, the presence of substituents on the rings introduces steric hindrance that influences the preferred conformation.

Computational methods, such as potential energy surface (PES) scans, are used to explore the conformational landscape of the molecule. By systematically rotating the bond connecting the two phenyl rings and calculating the energy at each step, a profile of energy versus dihedral angle can be generated. This analysis reveals the most stable conformation (the global minimum) and any other low-energy conformers (local minima), as well as the energy barriers between them. For a related compound, 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl, the dihedral angle between the two benzene (B151609) rings was found to be 49.98°. nih.gov

The substituents play a crucial role in determining the conformational energetics. The bulky nitro group at the ortho position to the biphenyl linkage will create significant steric clash, likely forcing the rings to adopt a non-planar conformation. The methoxy and hydroxyl groups will also influence the electronic properties and may participate in intramolecular hydrogen bonding, further stabilizing certain conformations. Understanding the conformational preferences and the energy required to interconvert between them is essential for predicting how the molecule will interact with a binding site on a protein.

| Parameter | Description | Typical Computational Method |

| Dihedral Angle | The angle between the two phenyl rings. | Potential Energy Surface (PES) Scan |

| Rotational Barrier | The energy required to rotate from a stable conformer to a transition state. | PES Scan |

| Conformational Energy | The relative energy of different spatial arrangements of the atoms. | Geometry Optimization |

| Intramolecular Interactions | Non-covalent interactions within the molecule, such as hydrogen bonding. | NBO Analysis, AIM Theory |

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is particularly valuable for predicting the activity of new compounds and for optimizing lead compounds in drug discovery. researchgate.net

For a class of compounds like nitroaromatics, to which this compound belongs, QSAR models can be developed to predict various activities, including toxicity and pharmacological effects. mdpi.com The process involves several key steps:

Data Set Collection: A set of compounds with known activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a model that correlates the descriptors with the observed activity. japsonline.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. japsonline.com

QSAR studies on nitroaromatic compounds have shown that descriptors related to hydrophobicity, electronic properties (like dipole moment and electrophilicity), and molecular size are often important for predicting their biological activity. mdpi.com By applying a validated QSAR model, the activity of this compound could be predicted without the need for extensive experimental testing. nih.gov

| QSAR Step | Description | Example Techniques |

| Data Set | A collection of molecules with measured biological activity. | Training set, Test set |

| Descriptors | Numerical representations of molecular properties. | LogP, Molar Refractivity, HOMO/LUMO energies |

| Model Building | Creating a mathematical equation linking descriptors to activity. | Multiple Linear Regression (MLR), Machine Learning |

| Validation | Assessing the predictive ability of the model. | Cross-validation (Q²), External validation (R²pred) |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can then be validated against experimental data. For this compound, theoretical calculations can simulate various types of spectra, including infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR).

DFT calculations are commonly used to predict vibrational frequencies, which correspond to the peaks in an IR spectrum. researchgate.net By comparing the calculated spectrum with the experimental one, researchers can confirm the molecular structure and assign the observed vibrational modes to specific functional groups. For instance, the characteristic stretching frequencies of the nitro, hydroxyl, and methoxy groups can be accurately predicted.

Similarly, time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. This allows for the interpretation of the experimental spectrum in terms of the electronic structure, such as π-π* and n-π* transitions. The comparison of calculated and experimental UV-Vis spectra can provide insights into the electronic properties and conjugation within the molecule. researchgate.net

The prediction of NMR chemical shifts is another important application. By calculating the magnetic shielding of each nucleus in the molecule, the chemical shifts for ¹H and ¹³C NMR spectra can be predicted. researchgate.net The agreement between the calculated and experimental chemical shifts serves as a stringent test of the accuracy of the computed molecular geometry. This integrated approach of theoretical prediction and experimental validation is crucial for the unambiguous characterization of this compound. researchgate.net

| Spectroscopic Technique | Predicted Parameter | Computational Method |

| Infrared (IR) Spectroscopy | Vibrational Frequencies | DFT |

| UV-Visible Spectroscopy | Electronic Transitions (λmax) | Time-Dependent DFT (TD-DFT) |

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (δ) | GIAO, CSGT (using DFT) |

Biological and Pharmacological Relevance of 4 Methoxy 5 Nitro 1,1 Biphenyl 2 Ol Derivatives

Modulatory Effects on Neurotransmitter Receptors: GABAA Receptor Allosterism

Derivatives of 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol have been investigated for their ability to modulate the function of γ-aminobutyric acid type A (GABAA) receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. These receptors are ligand-gated ion channels that are targets for a variety of clinically important drugs, including benzodiazepines and barbiturates, which act as positive allosteric modulators. nih.govnih.gov

Research has shown that hydroxylated biphenyl (B1667301) derivatives can act as positive modulators of human GABAA receptors. researchgate.net In one study, a series of these derivatives were found to potentiate GABA-evoked chloride currents in oocytes expressing recombinant human α1β2γ2L GABAA receptors. One particular derivative demonstrated significant potency, comparable to well-known modulators like diazepam and propofol. researchgate.net The mechanism of action for some of these biphenyl modulators appears to be insensitive to flumazenil, a classical benzodiazepine (B76468) antagonist, suggesting they bind to a site on the GABAA receptor that is distinct from the benzodiazepine binding site. researchgate.net This highlights the potential for developing novel anxiolytic, sedative, or anticonvulsant drugs with unique mechanisms of action.

Furthermore, studies on related structures, such as cinnolines and quinolines, which are also heterocyclic compounds, have led to the discovery of functionally selective allosteric modulators of GABAA receptors. These compounds exhibit positive modulation at α2- and α3-containing GABAA receptors while acting as neutral antagonists at α1-containing receptors, a profile that is desirable for anxiolytic drugs with a reduced side-effect profile. researchgate.net The exploration of derivatives of this compound fits within this broader search for selective GABAA receptor modulators.

Negative allosteric modulators (NAMs) of the GABAA receptor, which inhibit its function, also have therapeutic potential. wikipedia.org Selective NAMs for α5 subunit-containing GABAA receptors, for instance, have shown cognitive-enhancing effects without producing convulsions or anxiety. wikipedia.org The diverse pharmacology of GABAA receptor allosteric modulators underscores the importance of investigating how the structural features of this compound derivatives influence their interaction with different GABAA receptor subtypes.

| Compound Class | Receptor Subtype | Effect | Key Findings |

|---|---|---|---|

| Hydroxylated Biphenyls | α1β2γ2L GABAA | Positive Allosteric Modulation | Potentiated GABA-evoked currents; some with potency comparable to diazepam. researchgate.net |

| Cinnolines/Quinolines | α2/α3-containing GABAA | Selective Positive Allosteric Modulation | Showed positive modulation at α2/α3 subtypes and neutral antagonism at α1 subtype. researchgate.net |

| α5 Subunit-Selective NAMs | α5-containing GABAA | Negative Allosteric Modulation | Cognitive-enhancing effects without pro-convulsant or anxiogenic properties. wikipedia.org |

Angiotensin II Receptor Antagonism and Related Therapeutic Applications

The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. nih.gov Angiotensin II, the primary active peptide of the RAS, exerts its effects by binding to two main receptor subtypes, AT1 and AT2. nih.gov Antagonists of the AT1 receptor, known as angiotensin II receptor blockers (ARBs), are a major class of antihypertensive drugs. nih.govwikipedia.orgmayoclinic.org Many ARBs, such as losartan (B1675146) and telmisartan, feature a biphenyl scaffold, highlighting the importance of this structural motif for AT1 receptor antagonism. nih.govupol.cz

Derivatives of this compound are being explored for their potential as angiotensin II receptor antagonists. The biphenyl core provides a rigid framework that can be appropriately substituted to achieve high-affinity binding to the AT1 receptor. Blockade of this receptor leads to vasodilation, reduced aldosterone (B195564) secretion, and a decrease in blood pressure. nih.govwikipedia.org

Beyond hypertension, ARBs have shown therapeutic benefits in conditions such as diabetic nephropathy and congestive heart failure. wikipedia.orgmayoclinic.org The potential for new biphenyl derivatives to act as ARBs opens avenues for the development of novel treatments for these and other cardiovascular diseases. The specific substitutions on the biphenyl rings, including the methoxy (B1213986) and nitro groups, can significantly influence the pharmacokinetic and pharmacodynamic properties of these compounds, offering opportunities for optimization. wikipedia.org

| Drug Class | Mechanism of Action | Primary Therapeutic Use | Key Structural Feature |

|---|---|---|---|

| Angiotensin II Receptor Blockers (ARBs) | Selective blockade of the AT1 receptor. nih.govwikipedia.org | Hypertension, heart failure, diabetic nephropathy. wikipedia.orgmayoclinic.org | Many contain a biphenyl scaffold (e.g., Losartan, Telmisartan). nih.govupol.cz |

Investigation of Antineoplastic and Antiproliferative Potentials in Cancer Cell Lines

The search for novel anticancer agents has led to the investigation of a wide array of chemical structures, with biphenyl derivatives showing significant promise. The antiproliferative activity of analogs of this compound has been evaluated against various cancer cell lines.

Studies on substituted carbazoles, which can be considered as cyclized biphenylamines, have demonstrated cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer). elsevierpure.com Furthermore, research into phenolic acids has shown that compounds like caffeic acid and 3,4-dihydroxyphenylacetic acid (PAA) can inhibit the growth of T47D human breast cancer cells in a dose- and time-dependent manner. nih.gov These phenolic acids were found to induce apoptosis and affect the cell cycle, suggesting multiple mechanisms of anticancer action. nih.gov

More directly related, the antiproliferative activity of 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates has been investigated against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov The design of these compounds, which are bioisosteres of purines, has led to derivatives with significant antiproliferative effects. nih.gov For example, certain derivatives exhibited potent activity against the MCF-7 cell line, with IC50 values in the low micromolar range. nih.gov These findings underscore the potential of developing potent and selective anticancer agents based on the biphenyl scaffold, where substituents like methoxy and nitro groups can be strategically employed to enhance activity and selectivity.

| Compound Class | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Substituted Carbazoles | MCF-7, ISK | Cytotoxic activity. | elsevierpure.com |

| Phenolic Acids (e.g., Caffeic acid) | T47D | Inhibition of cell growth, induction of apoptosis. | nih.gov |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7, MDA-MB-231 | Antiproliferative activity with low micromolar IC50 values. | nih.gov |

Anti-inflammatory and Analgesic Mechanisms of Action

Inflammation and pain are complex physiological processes that are often targeted in drug discovery. Derivatives of this compound have been explored for their potential anti-inflammatory and analgesic properties. The mechanisms underlying these effects are often linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). scielo.br

Research on pyridazinone derivatives, which are nitrogen-containing heterocyclic compounds, has revealed significant analgesic and anti-inflammatory activities. scielo.brresearchgate.net In animal models, these compounds have demonstrated the ability to reduce pain and inflammation, with some derivatives showing potency comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin (B1665792) and indomethacin (B1671933). nih.gov The presence of a nitrophenyl group in some of these active pyridazinones suggests that the nitro functionality, as seen in this compound, can contribute to these pharmacological effects. scielo.brresearchgate.net

The anti-inflammatory action of many NSAIDs is attributed to their inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. scielo.br The structural features of biphenyl derivatives can be tailored to achieve selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation. This selectivity is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

Furthermore, novel hybrid molecules combining kyotorphin, an analgesic dipeptide, with a nitroxide moiety have been synthesized and shown to possess both anti-inflammatory and analgesic activities, in addition to free radical scavenging properties. nih.gov This highlights the potential for incorporating functionalities present in this compound into new therapeutic agents for pain and inflammation.

Antimicrobial Activity Spectrum and Cellular Targets (e.g., Antibacterial, Antifungal, Antimalarial)

The increasing prevalence of antimicrobial resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Biphenyl derivatives have emerged as a promising class of compounds in this regard.

A series of 5-(4-biphenylyl)-7-aryl[3,4-d] researchgate.netscielo.brresearchgate.net-benzothiadiazoles, which are derived from a biphenyl core, have been synthesized and evaluated for their in vitro antibacterial activity. nih.gov These compounds demonstrated notable activity against Gram-positive bacteria, with some derivatives showing better efficacy than the reference antibiotics ciprofloxacin (B1669076) and norfloxacin. nih.gov However, their activity against Gram-negative bacteria was limited, suggesting a degree of selectivity in their antibacterial spectrum. nih.gov

Phytochemicals containing methoxy groups, such as 2-Methoxy-4-vinylphenol, have also been investigated for their antimicrobial properties. nih.gov Extracts containing this compound have shown the ability to inhibit the growth of both bacterial and fungal pathogens. nih.gov This suggests that the methoxy group present in this compound could contribute to its potential antimicrobial activity. The mechanism of action for some of these compounds is thought to involve the inhibition of essential bacterial enzymes like DNA gyrase. nih.gov The combination of a biphenyl scaffold with methoxy and nitro functional groups provides a rich chemical space for the development of new antimicrobial agents.

Enzyme Inhibition Profiles (e.g., Urease, Cyclooxygenases)

The ability of small molecules to inhibit specific enzymes is a cornerstone of modern pharmacology. As discussed in the context of anti-inflammatory and analgesic effects, the inhibition of cyclooxygenase (COX) enzymes is a key mechanism for many nonsteroidal anti-inflammatory drugs (NSAIDs). The biphenyl structure is found in some selective COX-2 inhibitors. Neutralization of the carboxylic acid moiety of the NSAID indomethacin to an ester or amide can confer COX-2 selectivity. nih.gov This highlights the potential for designing biphenyl derivatives of this compound that can selectively target COX-2, thereby offering a safer anti-inflammatory profile. nih.gov

The inhibition of other enzymes by biphenyl derivatives is also an active area of research. For instance, urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor for some pathogenic bacteria. The discovery of potent and selective urease inhibitors is therefore of therapeutic interest. While specific studies on urease inhibition by this compound derivatives are not extensively documented in the provided context, the general principle of targeting enzymes with substituted biphenyl scaffolds remains a valid approach in drug discovery.

Structure-Activity Relationship (SAR) Elucidation for Biological Efficacy of Analogs

The biological activity of a series of related compounds is intimately linked to their chemical structure. The elucidation of structure-activity relationships (SAR) is a critical step in the optimization of a lead compound into a clinical candidate. For derivatives of this compound, the nature and position of substituents on the biphenyl rings play a crucial role in determining their pharmacological profile.

For example, in the case of pyridazinone derivatives with analgesic and anti-inflammatory activity, the substitution pattern on the pyridazinone ring was found to be critical. nih.gov Similarly, for N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives designed as Forkhead Box M1 inhibitors, the electronic properties of the substituents on the phenyl ring were shown to be a key determinant of their activity. nih.gov Specifically, the presence of an electron-withdrawing cyano group was found to be essential for inhibitory activity against the FOXM1 transcription factor. nih.gov

Environmental Behavior and Degradation Pathways of Nitro Substituted Biphenyl Compounds

Biotic Degradation Mechanisms and Microbial Metabolism in Various Media

The biodegradation of nitro-substituted biphenyls is a critical process that determines their persistence in the environment. Microorganisms have evolved diverse metabolic pathways to utilize these compounds as sources of carbon, nitrogen, and energy.

The biodegradation of nitroaromatic compounds often begins with the reduction of the nitro group to a nitroso, hydroxylamino, or amino group. nih.gov This initial step is a crucial detoxification mechanism, as the resulting aromatic amines are often less toxic than their nitro counterparts. However, some aromatic amines can be further transformed into more persistent or toxic compounds.

The presence of a biphenyl (B1667301) structure in 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol suggests that its degradation may also involve the cleavage of the biphenyl bond. Aerobic bacteria are known to degrade biphenyl and its derivatives through the action of dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic rings, leading to ring cleavage and eventual mineralization. researchgate.net

The methoxy (B1213986) group can also be a target for microbial attack. O-demethylation is a common microbial reaction that would convert the methoxy group of this compound into a hydroxyl group, forming a dihydroxylated nitro-biphenyl.

| Microbial Process | Key Enzymes/Reactions for Related Compounds | Inferred Metabolic Pathway for this compound |

| Nitro Group Reduction | Nitroreductases catalyze the reduction of the nitro group. nih.gov | Formation of 4'-Methoxy-5-amino-1,1'-biphenyl-2-ol. |

| Biphenyl Ring Cleavage | Dioxygenases hydroxylate the aromatic rings, leading to ring fission. researchgate.net | Cleavage of one or both biphenyl rings to form aliphatic acids. |

| O-Demethylation | Monooxygenases or other enzymes cleave the ether bond of the methoxy group. | Conversion of the methoxy group to a hydroxyl group, forming a dihydroxylated nitro-biphenyl. |

Assessment of Persistence and Bioaccumulation in Environmental Compartments

The persistence of a chemical in the environment is its ability to resist degradation, while bioaccumulation is its tendency to accumulate in living organisms. These properties are key indicators of the potential for long-term environmental and health risks.

Nitroaromatic compounds, in general, are considered to be persistent environmental pollutants due to the stability of the aromatic ring and the electron-withdrawing nature of the nitro group, which makes them resistant to oxidative degradation. nih.gov However, the presence of hydroxyl and methoxy groups on the biphenyl structure of this compound may increase its susceptibility to degradation compared to unsubstituted nitrobiphenyls.

| Environmental Compartment | Factors Influencing Persistence | Factors Influencing Bioaccumulation |

| Soil | Adsorption to soil organic matter, microbial activity, and bioavailability. | Uptake by soil organisms, metabolic transformation within organisms. |

| Water | Photolysis in surface waters, microbial degradation, and partitioning to sediment. | Uptake by aquatic organisms (fish, invertebrates), partitioning into lipids. |

| Air | Atmospheric transport and deposition, photolytic degradation. | Inhalation and deposition on plants and animals. |

Ecotoxicological Implications of Environmental Transformation Products

The reduction of the nitro group to an amino group, a common initial step in the biodegradation of nitroaromatics, generally leads to a decrease in acute toxicity. However, some aromatic amines are known to be mutagenic or carcinogenic. nih.gov

Hydroxylated biphenyls, which could be formed through the demethylation of the methoxy group or hydroxylation of the biphenyl rings, have been shown to exhibit a range of toxic effects, including endocrine disruption. nih.gov In some cases, hydroxylated metabolites of persistent organic pollutants can be more toxic than the parent compounds. nih.gov

The complete mineralization of this compound to carbon dioxide, water, and inorganic nitrate (B79036) would eliminate its toxicity. However, the formation of persistent and toxic intermediates during the degradation process could pose a long-term threat to ecosystems. Therefore, a thorough assessment of the ecotoxicological implications of its transformation products is necessary for a comprehensive risk assessment.

| Transformation Product Class | General Ecotoxicological Concerns |

| Aromatic Amines | Potential for mutagenicity and carcinogenicity. nih.gov |

| Hydroxylated Biphenyls | Endocrine disrupting effects, potential for higher toxicity than parent compound. nih.gov |

| Ring-Cleavage Products | Generally lower toxicity, but depends on the specific chemical structure. |

Methodologies for Environmental Monitoring and Analysis of Aromatic Nitro Compounds

The detection and quantification of aromatic nitro compounds and their transformation products in environmental matrices such as water, soil, and air require sensitive and specific analytical methods.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly used techniques for the analysis of nitroaromatic compounds. cdc.govresearchgate.net These techniques are often coupled with various detectors to enhance selectivity and sensitivity.

For HPLC, ultraviolet (UV) detection is widely used for nitroaromatic compounds due to their strong UV absorbance. cdc.gov More specific detection can be achieved using mass spectrometry (MS) or a photodiode array (PDA) detector.

For GC analysis, an electron capture detector (ECD) is highly sensitive to nitro-containing compounds. cdc.gov Mass spectrometry is also frequently used with GC for the definitive identification and quantification of these compounds and their metabolites.

Sample preparation is a critical step in the analysis of environmental samples, as the target compounds are often present at low concentrations and in complex matrices. Common sample preparation techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and solid-phase microextraction (SPME). researchgate.net

| Analytical Technique | Detector | Application |

| High-Performance Liquid Chromatography (HPLC) | UV, PDA, MS | Analysis of nitroaromatic compounds and their polar transformation products in water samples. cdc.govresearchgate.net |

| Gas Chromatography (GC) | ECD, MS | Analysis of volatile and semi-volatile nitroaromatic compounds in water, soil, and air samples. cdc.gov |

| Solid-Phase Extraction (SPE) | - | Pre-concentration and clean-up of environmental samples prior to chromatographic analysis. researchgate.net |

| Solid-Phase Microextraction (SPME) | - | A solvent-free technique for the extraction and pre-concentration of organic compounds from various matrices. researchgate.net |

Advanced Analytical and Spectroscopic Characterization of 4 Methoxy 5 Nitro 1,1 Biphenyl 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Proof and Conformation

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to its electronic environment. In 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol, the aromatic protons are influenced by the electron-donating hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups, and the strongly electron-withdrawing nitro (-NO₂) group.

The spectrum is expected to show distinct signals for the seven aromatic protons and the three methoxy protons. The protons on the nitro-substituted ring (ring A) are expected to be shifted further downfield compared to those on the methoxy-substituted ring (ring B) due to the deshielding effect of the nitro group. The phenolic hydroxyl proton typically appears as a broad singlet, its chemical shift being dependent on solvent and concentration. The methoxy group protons will appear as a sharp singlet. rsc.org

Expected ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 | 8.10 - 8.20 | d | ~2.5 |

| H-4 | 8.00 - 8.10 | dd | ~9.0, 2.5 |

| H-3 | 7.10 - 7.20 | d | ~9.0 |

| H-2', H-6' | 7.45 - 7.55 | d | ~8.8 |

| H-3', H-5' | 6.95 - 7.05 | d | ~8.8 |

| -OCH₃ | 3.85 - 3.90 | s | - |

| -OH | ~10.5 (variable) | s (broad) | - |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Similar to ¹H NMR, the chemical shifts are influenced by the electronic effects of the substituents. The carbons bearing the nitro and hydroxyl groups (C-5 and C-2) and the carbon attached to the methoxy group (C-4') are key diagnostic signals. The ¹³C chemical shift of a methoxy group on an aromatic ring is a reliable indicator of its position. nih.gov Carbons in the nitro-substituted ring are generally shifted to higher ppm values (deshielded) compared to those in the methoxy-substituted ring. researchgate.netrsc.org

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|